molecular formula C15H29N3O5 B1683930 Marimastat CAS No. 154039-60-8

Marimastat

Cat. No. B1683930
M. Wt: 331.41 g/mol
InChI Key: BSGICWROEOGEDW-UHFFFAOYSA-N
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Description

Marimastat is used in the treatment of cancer. It acts as an angiogenesis and metastasis inhibitor. As an angiogenesis inhibitor, it limits the growth and production of blood vessels. As an antimetastatic agent, it prevents malignant cells from breaching the basement membranes .


Synthesis Analysis

The synthesis of Marimastat analogues has been achieved in one-pot by a two-step procedure involving an Ugi four-component reaction followed by hydroxylaminolysis of an acetonide .


Molecular Structure Analysis

Marimastat is a small molecule with the chemical formula C15H29N3O5. It has a molecular weight of 331.4079 .


Chemical Reactions Analysis

Marimastat mimics the peptide structure of natural matrix metalloproteinase (MMP) substrates and binds to matrix metalloproteases, thereby preventing the degradation of the basement membrane by these proteases .


Physical And Chemical Properties Analysis

Marimastat is a secondary carboxamide resulting from the formal condensation of the carboxy group of (2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoic acid with the alpha-amino group of N,3-dimethyl-L-valinamide .

Scientific Research Applications

Oncology Applications

Marimastat has been studied extensively for its anti-tumor activities in different cancers, including its potential to inhibit tumor growth and metastasis through the inhibition of MMPs. This section summarizes key research findings:

  • General Efficacy in Cancer Treatment : Marimastat, being the first MMP inhibitor to enter clinical trials in oncology, showed excellent bioavailability. It demonstrated a dose-dependent biological effect in various cancers, including colorectal, ovarian, and prostate cancers, with phase II studies suggesting potential activity in pancreatic and gastric cancer (Steward, 1999).

  • Treatment of Advanced Lung Cancer : A phase I study indicated Marimastat's well absorption from the gastrointestinal tract, achieving plasma concentrations higher than those required for MMP inhibition in vitro. However, dose-limiting toxicity was observed at higher doses (Wojtowicz-Praga et al., 1998).

  • Biochemically Relapsed Prostate Cancer : Marimastat showed a biological effect that may delay progression in patients with biochemically relapsed prostate cancer, indicating its potential in slowing disease progression (Rosenbaum et al., 2005).

  • Combined Treatment Approaches : Studies have explored Marimastat's combination with traditional chemotherapy agents, revealing its safety and potential additive effects in treatment strategies, particularly in non–small cell lung cancer (Goffin et al., 2005).

Safety And Hazards

Marimastat should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Special instructions should be obtained before use .

Future Directions

Marimastat has shown promise in preclinical settings and has reached phase II and III clinical trials for multiple solid tumor types including pancreatic, lung, breast, colorectal, brain, and prostate . Furthermore, studies have shown that Marimastat can impair the development of epilepsy . The combination of protease inhibitors like Marimastat with nanosized drug delivery systems for targeted cancer therapy is a potential future direction .

properties

IUPAC Name

(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSMOTCMPXTDND-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165524
Record name Marimastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Marimastat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.38e+00 g/L
Record name Marimastat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Marimastat is a broad spectrum matrix metalloprotease inhibitor. It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteases, thereby preventing the degradation of the basement membrane by these proteases. This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels. Inhibition of MMPs also prevents the entry and exit of tumor cells into existing blood cells, thereby preventing metastasis.
Record name Marimastat
Source DrugBank
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Product Name

Marimastat

CAS RN

154039-60-8
Record name Marimastat
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Record name Marimastat [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marimastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00786
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Record name Marimastat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719333
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Record name Marimastat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARIMASTAT
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Record name Marimastat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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